molecular formula C15H11ClN2S2 B2517276 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide CAS No. 338398-43-9

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

Cat. No.: B2517276
CAS No.: 338398-43-9
M. Wt: 318.84
InChI Key: FIQDMQBYZMJYRT-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a synthetic thiadiazole derivative of significant interest in medicinal and agricultural chemistry research. Thiadiazole rings are recognized as privileged scaffolds in drug discovery due to their ability to serve as bioisosteres for pyrimidine bases, which can allow them to interfere with cellular processes like DNA replication . This particular compound features a sulfide bridge connecting a 4-chlorobenzyl group to the 4-phenyl-1,2,3-thiadiazole core, a structural motif that researchers investigate for modulating biological activity and physicochemical properties. While direct studies on this specific molecule are limited, closely related sulfonamide and sulfide analogs have demonstrated promising biological activities. For instance, structural analogs incorporating the 1,2,3-thiadiazole moiety have been synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV), with some compounds showing significant inhibition rates . Furthermore, 1,3,4-thiadiazole derivatives, an isomer of the 1,2,3-thiadiazole in this product, are extensively studied for their potent anticancer properties, with some candidates acting through mechanisms such as cell cycle arrest and induction of apoptosis in various human cancer cell lines . The presence of the 4-chlorobenzyl group is a common feature in agrochemical and pharmaceutical active ingredients, often contributing to enhanced bioavailability and target binding. This product is intended for research purposes only, providing chemists and biologists with a key building block for the development of novel therapeutic and agrochemical agents. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening to discover new enzyme inhibitors or antiviral agents. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S2/c16-13-8-6-11(7-9-13)10-19-15-14(17-18-20-15)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQDMQBYZMJYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 4-chlorobenzyl chloride with 4-phenyl-1,2,3-thiadiazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is C15H11ClN2S2, with a molecular weight of approximately 318.84 g/mol. The compound features a thiadiazole ring that is crucial for its biological interactions. The presence of both chlorobenzyl and phenyl groups enhances its chemical reactivity and biological properties.

Chemistry

In the realm of synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with enhanced properties.

Biology

This compound exhibits notable antimicrobial and antifungal activities. Research indicates that it can inhibit the growth of various pathogens by disrupting essential cellular processes necessary for replication. This makes it a candidate for developing new antibiotics.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Medicine

The compound shows potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have demonstrated that thiadiazole derivatives can interfere with the function of heat shock protein 90 (Hsp90), leading to the degradation of several oncoproteins involved in cancer progression.

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its chemical properties make it suitable for formulating products aimed at pest control and disease management in crops.

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs differ in substituents at positions 4 and 5 of the thiadiazole ring, influencing their physicochemical and biological properties:

Compound Name Position 4 Substituent Position 5 Substituent Molecular Formula Key Features
Target Compound Phenyl 4-Chlorobenzylsulfanyl C₁₅H₁₃ClN₂S₂ High lipophilicity; chlorine enhances electronic effects
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole Methyl 3,4-Dichlorophenylsulfanyl C₉H₆Cl₂N₂S₂ Dual chlorine atoms increase polarity and steric hindrance
4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole 4-Chlorophenyl Ethylsulfonyl C₁₀H₉ClN₂O₂S₂ Sulfonyl group enhances stability and hydrophilicity
Ethyl [(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate Phenyl Ethylsulfanyl acetate C₁₂H₁₂N₂O₂S₂ Ester group introduces hydrolytic lability
4-Methyl-1,2,3-thiadiazol-5-yl urea Methyl Urea C₄H₅N₃OS Urea moiety confers antifungal and plant resistance-inducing activity

Physicochemical Properties

  • Lipophilicity : The 4-chlorobenzyl group in the target compound increases logP compared to analogs with smaller substituents (e.g., methyl or ethyl groups). This enhances membrane permeability but may reduce aqueous solubility.
  • Stability : Sulfides (as in the target) are prone to oxidation to sulfoxides or sulfones (e.g., ’s ethylsulfonyl derivative), which could alter bioactivity .
  • Molecular Weight : The target compound (~320.8 g/mol) is heavier than analogs like the ethylsulfonyl derivative (292.8 g/mol) or urea analog (147.2 g/mol), affecting pharmacokinetics .

Research Findings and Discussion

Key Comparisons

  • Versus Sulfonyl Derivatives : The ethylsulfonyl analog () is more hydrophilic and stable but less reactive than the target sulfide, which may offer better tissue penetration .
  • Versus Urea Derivatives : The urea analog () shows confirmed antifungal activity, suggesting the target’s sulfide could be modified into urea for enhanced bioactivity .
  • Versus Ester Derivatives : Ethyl sulfanyl acetate () has lower molecular weight and ester lability, contrasting with the target’s hydrolytically stable benzyl group .

Biological Activity

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties.

The molecular formula of this compound is C15H11ClN2S2C_{15}H_{11}ClN_2S_2, with a molecular weight of approximately 318.84 g/mol. Its structure includes a thiadiazole ring which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within cells. The thiadiazole moiety can bind to metal ions and modulate the activity of various molecular targets, affecting cellular processes such as DNA replication and protein synthesis .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit bacterial growth by disrupting cellular processes essential for bacterial replication. This makes it a potential candidate for developing new antibiotics.

Antiviral Activity

The compound also demonstrates antiviral activity. Studies have shown that it can inhibit viral replication by interfering with viral enzymes and proteins involved in the viral life cycle. This activity suggests potential applications in treating viral infections .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has been found to induce apoptosis in cancer cells through mechanisms involving the modulation of the Bax/Bcl-2 ratio and activation of caspases .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialInhibits bacterial growthDisruption of cellular processes
AntiviralInhibits viral replicationInterference with viral enzymes
AnticancerInduces apoptosisModulation of apoptotic pathways

Case Studies

  • Anticancer Evaluation : A study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values indicating potent activity against these cancer cell lines .
  • Antimicrobial Testing : In another study, the compound was tested against several bacterial strains. The results showed that it effectively inhibited the growth of gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and oxidative chlorination steps. For example, Lawesson’s reagent has been employed to cyclize intermediates like ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, followed by oxidative chlorination to yield sulfonyl chloride derivatives . Optimization requires systematic adjustment of temperature, solvent polarity, and stoichiometric ratios. Design of Experiments (DoE) methodologies, such as factorial designs, can minimize trial-and-error approaches by identifying critical parameters (e.g., reaction time, catalyst loading) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for structural confirmation, particularly to verify sulfanyl and chlorophenyl groups . High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are recommended for purity assessment, with retention time or Rf values compared against standards .

Q. What in vitro bioactivity screening strategies are recommended for evaluating its therapeutic potential?

Preliminary screening against cancer cell lines (e.g., NCI-60 panel) is a validated approach. Dose-response assays (IC₅₀ determination) and selectivity indices (comparing cancerous vs. non-cancerous cells) should be prioritized. Ensure consistency in solvent choice (e.g., DMSO) and control for cytotoxicity .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in designing derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with reactivity and binding affinity. Reaction path searches using software like COMSOL Multiphysics can simulate intermediates and transition states, guiding the synthesis of derivatives with optimized steric and electronic profiles .

Q. How should researchers address contradictory bioactivity data across different cell lines or assays?

Contradictions may arise from variations in cell permeability, metabolic stability, or assay conditions. Cross-validate results using orthogonal assays (e.g., apoptosis vs. proliferation markers) and employ metabolomic profiling to identify off-target effects. Meta-analysis of existing datasets (e.g., PubChem BioAssay) can contextualize discrepancies .

Q. What experimental design principles are critical for optimizing multi-step synthesis protocols?

Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst concentration). Fractional factorial designs reduce the number of experiments while capturing non-linear effects. For example, optimize cyclization and chlorination steps separately before integrating them into a continuous flow system .

Q. How can reaction progress be monitored in real-time to minimize by-product formation?

In situ monitoring via HPLC or LC-MS at timed intervals identifies intermediates and side products. For sulfur-containing intermediates, UV-Vis spectroscopy (λ = 250–300 nm) tracks thiadiazole ring formation. Quench studies at varying pH levels help isolate stable intermediates .

Q. What advanced characterization techniques are available for elucidating supramolecular interactions?

Single-crystal X-ray diffraction provides precise molecular geometry and non-covalent interactions (e.g., π-π stacking, halogen bonding). Pair Distribution Function (PDF) analysis complements this for amorphous phases. Computational docking (AutoDock Vina) predicts binding modes with biological targets .

Q. How can AI-driven platforms accelerate the development of scalable synthesis protocols?

AI tools (e.g., reaction prediction algorithms) prioritize high-yield pathways by training on historical reaction data. Integration with robotic liquid handlers enables autonomous optimization of parameters like mixing speed and reagent addition rates. Feedback loops between experimental data and machine learning models refine predictions iteratively .

Q. What strategies are recommended for evaluating structure-activity relationships (SAR) in derivatives?

Combine 3D-QSAR (CoMFA/CoMSIA) with molecular dynamics simulations to map steric/electrostatic contributions to bioactivity. Synthesize focused libraries with systematic substitutions (e.g., halogenation at the benzyl group) and correlate trends with in silico predictions .

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